![molecular formula C16H11N3O3 B2458056 (E)-1-(benzimidazol-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one CAS No. 71322-75-3](/img/structure/B2458056.png)
(E)-1-(benzimidazol-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one
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Overview
Description
(E)-1-(benzimidazol-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one, also known as BNPP, is a synthetic compound that has gained significant attention in scientific research due to its unique chemical structure and potential applications. BNPP belongs to the class of chalcones, which are organic compounds that possess a wide range of biological activities. In
Mechanism of Action
The mechanism of action of (E)-1-(benzimidazol-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one is not fully understood, but studies have suggested that it acts through multiple pathways. (E)-1-(benzimidazol-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one has been shown to induce apoptosis in cancer cells by activating the intrinsic pathway, which involves the release of cytochrome c from the mitochondria and the activation of caspases. (E)-1-(benzimidazol-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one has also been shown to inhibit the growth of cancer cells by blocking the cell cycle at the G2/M phase, which is mediated by the downregulation of cyclin B1 and the upregulation of p21.
Biochemical and Physiological Effects
(E)-1-(benzimidazol-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one has been shown to have various biochemical and physiological effects. In cancer cells, (E)-1-(benzimidazol-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one has been shown to induce apoptosis and inhibit cell growth. (E)-1-(benzimidazol-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one has also been shown to inhibit the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases.
In bacterial cells, (E)-1-(benzimidazol-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one has been shown to disrupt the bacterial cell membrane and inhibit cell growth. (E)-1-(benzimidazol-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one has also been shown to inhibit the biofilm formation of bacteria, which is a significant factor in bacterial resistance to antibiotics.
Advantages and Limitations for Lab Experiments
One of the advantages of using (E)-1-(benzimidazol-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one in lab experiments is its high purity and stability. (E)-1-(benzimidazol-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one can be easily synthesized in large quantities with high yield and purity, making it an ideal compound for biological assays.
One of the limitations of using (E)-1-(benzimidazol-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one in lab experiments is its potential toxicity. (E)-1-(benzimidazol-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one has been shown to exhibit cytotoxicity in some cell lines, and its toxicity profile needs to be further investigated.
Future Directions
For research include investigating its efficacy and toxicity in animal models and elucidating its mechanism of action.
Synthesis Methods
The synthesis of (E)-1-(benzimidazol-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one involves the condensation of benzimidazole-1-carboxaldehyde with 3-nitroacetophenone in the presence of a base catalyst such as potassium carbonate. The resulting product is then subjected to a Claisen-Schmidt condensation reaction with propionaldehyde to form the final compound, (E)-1-(benzimidazol-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one. This method has been optimized to yield high purity and high yield of (E)-1-(benzimidazol-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one.
Scientific Research Applications
(E)-1-(benzimidazol-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one has shown promising results in various scientific research applications. One of the most significant applications is its potential as an anticancer agent. Studies have shown that (E)-1-(benzimidazol-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one can induce apoptosis, or programmed cell death, in cancer cells by activating the intrinsic pathway. (E)-1-(benzimidazol-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one has also been shown to inhibit the growth of cancer cells by blocking the cell cycle at the G2/M phase.
Another potential application of (E)-1-(benzimidazol-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one is as an antimicrobial agent. Studies have shown that (E)-1-(benzimidazol-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one exhibits significant antibacterial activity against both gram-positive and gram-negative bacteria. (E)-1-(benzimidazol-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one has also been shown to have antifungal activity against various fungal strains.
properties
IUPAC Name |
(E)-1-(benzimidazol-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O3/c20-16(18-11-17-14-6-1-2-7-15(14)18)9-8-12-4-3-5-13(10-12)19(21)22/h1-11H/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYEZXHFIAHYAAP-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2C(=O)C=CC3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=CN2C(=O)/C=C/C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(benzimidazol-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one |
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